1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine
Description
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is a complex organic compound that features a benzodioxole moiety, an acrylate group, a pyridine ring, and a piperazine ring
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(7-5-15-4-6-16-17(13-15)25-14-24-16)22-11-9-21(10-12-22)18-3-1-2-8-20-18/h1-8,13H,9-12,14H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDHQNLKKMMVDJ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Acrylation: The benzodioxole derivative is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.
Piperazine Derivative Formation: The pyridine ring is introduced through a nucleophilic substitution reaction with 2-chloropyridine and piperazine.
Final Coupling: The acrylated benzodioxole and the pyridinyl piperazine are coupled under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, and alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3-(1,3-benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with cellular pathways involved in cancer progression.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial signaling. This pathway is crucial for the regulation of programmed cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 18 | Cell cycle arrest |
| A549 (Lung) | 22 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. The presence of the piperazine ring enhances its interaction with bacterial membranes, potentially increasing its efficacy.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuropharmacological Effects
The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Case Study: Serotonin Receptor Interaction
A study evaluating the interaction of piperazine derivatives with serotonin receptors showed promising results in modulating anxiety-related behaviors in animal models. The specific effects of the compound on serotonin receptor subtypes remain an area for further investigation.
Material Science Applications
Beyond biological applications, the compound's unique structure makes it a candidate for use in polymer science and materials engineering. Its ability to form stable complexes with metal ions could lead to applications in catalysis and sensor technology.
Table 3: Potential Material Science Applications
| Application Type | Description |
|---|---|
| Catalysts | Potential use in organic synthesis |
| Sensors | Development of chemical sensors |
| Coatings | Use in protective coatings due to stability |
Mechanism of Action
The mechanism of action of 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the acrylate group can form covalent bonds with nucleophilic sites. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-methyl)piperazine
- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-ethyl)piperazine
- 1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-phenyl)piperazine
Uniqueness
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is unique due to the presence of the pyridine ring, which can participate in additional interactions compared to its analogs. This can result in different biological activities and chemical reactivities, making it a valuable compound for diverse applications.
Biological Activity
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-(2-pyridinyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 302.34 g/mol
- CAS Number : 2229040-72-4
Biological Activity Overview
The compound exhibits various biological activities, primarily attributed to its structural features, including the benzodioxole moiety and the piperazine ring. These components are known to influence interactions with biological targets.
Pharmacological Activities
-
Antitumor Activity :
- Studies have indicated that derivatives of piperazine, including this compound, show significant antitumor activity. For instance, a study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro, particularly against breast cancer cell lines MCF-7 and MDA-MB-231 .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Structural Feature | Impact on Activity |
|---|---|
| Benzodioxole moiety | Enhances antitumor and anti-inflammatory activity |
| Piperazine ring | Increases binding affinity to biological targets |
| Acrylamide group | Contributes to cytotoxic effects in cancer cells |
Case Studies
- Antitumor Efficacy :
- Synergistic Effects with Chemotherapy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
